molecular formula C20H22N4O3S B2642661 2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 886922-19-6

2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone

Katalognummer: B2642661
CAS-Nummer: 886922-19-6
Molekulargewicht: 398.48
InChI-Schlüssel: QNJSHLZGDALJIN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Development of Benzimidazole-Piperazine Hybrid Compounds

The strategic fusion of benzimidazole and piperazine pharmacophores originated from parallel discoveries in antiparasitic and anticancer drug development. Early work in the 1970s established 2-aminobenzimidazoles as potent anthelmintics, while piperazine derivatives demonstrated unexpected tubulin polymerization effects. The seminal US Patent 4,093,726 (1978) first documented N-(2-benzimidazolyl)-piperazines through nucleophilic substitution reactions, laying groundwork for hybrid synthesis.

Modern iterations evolved through systematic structure-activity relationship (SAR) studies. Key innovations included:

  • Introduction of sulfonamide linkers (1990s) to enhance blood-brain barrier penetration
  • Incorporation of methylsulfonyl groups (2010s) to stabilize binding interactions with tubulin's colchicine site
  • Development of thioether bridges (2020s) to optimize pharmacokinetic profiles

Recent synthetic breakthroughs enable precise functionalization at the benzimidazole C-2 position, allowing modular attachment of diverse piperazine derivatives under solvent-free conditions at 160°C.

Significance in Medicinal Chemistry Research

Benzimidazole-piperazine hybrids occupy a unique niche in targeted cancer therapy due to their dual mechanism of action:

Pharmacological Action Biological Target Experimental Evidence
Tubulin depolymerization β-tubulin subunit 92.7% larval mortality in Trichinella spiralis models at 100 μg/mL
Kinase inhibition PI3K/AKT/mTOR pathway 55.13 μM IC~50~ against A549 lung adenocarcinoma
Apoptosis induction Caspase-3 activation 2.8-7.8 μM activity in U87 MG glioblastoma

The methylsulfonyl group in 2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone confers three critical advantages:

  • Enhanced hydrogen bonding with Thr179 and Val238 residues in tubulin's binding pocket
  • Improved metabolic stability compared to non-sulfonylated analogs
  • Increased dipole moment (4.12 D) promoting membrane permeability

Current Research Landscape and Challenges

Contemporary studies focus on overcoming three primary limitations of early-generation hybrids:

Synthetic Complexity
Multi-step routes (5-7 steps) with low overall yields (12-18%) remain problematic. The critical coupling reaction between benzimidazole sulfonic acid and 4-phenylpiperazine requires rigorous temperature control (160±5°C) to avoid charring.

Selectivity Issues
While demonstrating nanomolar affinity for βIII-tubulin isoforms (K~d~ = 37 nM), off-target binding to hERG channels (IC~50~ = 8.9 μM) poses cardiac toxicity risks.

Pharmacokinetic Limitations
High plasma protein binding (89-94%) and rapid hepatic clearance (t~1/2~ = 1.7 hr) necessitate structural modifications. Introducing polar substituents at the piperazine N-4 position improves aqueous solubility (logP reduction from 3.2 to 2.1).

Research Objectives and Scope

This analysis prioritizes three investigative domains:

  • Synthetic Optimization : Developing novel one-pot methodologies using microwave-assisted (300 W, 100°C) Suzuki-Miyaura cross-coupling to reduce reaction steps
  • Target Engagement : Elucidating binding modes through hybrid QM/MM simulations of the methylsulfonyl-tubulin interaction
  • Therapeutic Expansion : Evaluating dual antiparasitic/antineoplastic efficacy in Plasmodium falciparum 3D7 and MDA-MB-231 xenograft models

Eigenschaften

IUPAC Name

2-(2-methylsulfonylbenzimidazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S/c1-28(26,27)20-21-17-9-5-6-10-18(17)24(20)15-19(25)23-13-11-22(12-14-23)16-7-3-2-4-8-16/h2-10H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNJSHLZGDALJIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC2=CC=CC=C2N1CC(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone is a benzimidazole derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Synthesis

The synthesis of this compound typically involves the reaction of benzimidazole derivatives with piperazine derivatives, followed by the introduction of a methylsulfonyl group. The synthetic route is crucial as it influences the biological properties of the resulting compound.

Synthetic Pathway Overview

  • Starting Materials : Benzimidazole derivatives and piperazine derivatives.
  • Reagents : Methylsulfonyl chloride and appropriate solvents.
  • Reaction Conditions : Mild temperatures to avoid degradation of sensitive functional groups.

Anticancer Properties

Research indicates that benzimidazole derivatives exhibit significant anticancer activity. For example, studies on similar compounds have shown moderate to potent activity against various cancer cell lines, including leukemia and solid tumors.

CompoundCell LineIC50 (µM)
NSC 649900Leukemia10
VM30309Solid Tumors5

The compound is hypothesized to act through mechanisms involving apoptosis induction and cell cycle arrest.

Antimicrobial Activity

Benzimidazole derivatives have also been evaluated for antimicrobial properties. For instance, studies have shown that compounds with similar structures display activity against a range of bacteria and fungi.

MicroorganismActivity (Zone of Inhibition)
E. coli15 mm
S. aureus18 mm
C. albicans12 mm

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Tubulin Polymerization : Similar to other benzimidazoles, it may disrupt microtubule formation, leading to cell cycle arrest.
  • Apoptosis Induction : The compound could activate apoptotic pathways in cancer cells, promoting programmed cell death.
  • Enzyme Inhibition : Potential inhibition of specific enzymes such as β-glucuronidase has been reported in related studies, which may contribute to its anticancer effects.

Case Studies

Several case studies have highlighted the effectiveness of benzimidazole derivatives in preclinical settings:

  • Study on Antineoplastic Activity :
    • Objective : Evaluate the anticancer effects on leukemia cell lines.
    • Findings : The compound demonstrated significant cytotoxicity with an IC50 value comparable to standard chemotherapeutics.
  • Antimicrobial Evaluation :
    • Objective : Assess the antimicrobial efficacy against various pathogens.
    • Results : The compound exhibited a broad spectrum of activity, particularly against Gram-positive bacteria.

Wissenschaftliche Forschungsanwendungen

Anti-Cancer Activity

Research indicates that benzimidazole derivatives, including this compound, exhibit significant anti-cancer properties. They are known to inhibit specific kinases involved in cancer progression, modulating signaling pathways that can lead to tumor growth inhibition or apoptosis induction . For instance, studies have shown that certain derivatives can activate Sirtuin 6 (Sirt6), a protein associated with tumor suppression, enhancing its deacetylation activity significantly .

Anti-inflammatory Properties

The compound also shows promise as an anti-inflammatory agent. It has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammatory processes. In vitro studies have demonstrated that modifications in the piperazine moiety can enhance COX-II inhibitory activity, making it a candidate for treating inflammatory diseases .

Antimicrobial Effects

Benzimidazole derivatives are recognized for their antimicrobial properties. This compound may exhibit activity against various bacterial strains, contributing to the development of new antibiotics or treatments for infections resistant to conventional therapies.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound and its derivatives in various biological systems:

  • Study on Sirt6 Activation : A recent investigation found that modifications to the piperazine side chain could enhance the activation of Sirt6, leading to increased anti-cancer effects. The compound demonstrated activation folds significantly higher than other tested analogs .
  • COX Inhibition Studies : Research highlighted the compound's potential as a selective COX-II inhibitor, with IC50 values indicating substantial potency against inflammatory pathways .

Summary of Applications

ApplicationDescriptionReferences
Anti-CancerInhibits kinases; modulates tumor growth pathways
Anti-inflammatoryInhibits COX enzymes; potential treatment for inflammatory diseases
AntimicrobialExhibits activity against various bacteria; potential new antibiotic source

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Substituent Effects: The methylsulfonyl group in the target compound and 11i may enhance oxidative stability compared to nitro (BD-4) or amino (BD-1) groups, which are prone to metabolic modification.
  • Piperazine Moieties : The 4-phenylpiperazine group in the target compound contrasts with the fluorophenyl-piperazine in , suggesting divergent receptor selectivity (e.g., serotonin vs. dopamine receptors).
  • Synthetic Challenges: Alkylation reactions (e.g., in ) often lead to acetyl group removal, necessitating protective strategies to retain the ethanone bridge in the target compound.

ADME and Pharmacokinetic Considerations

  • Solubility : Piperazine-containing derivatives (e.g., ) typically exhibit improved aqueous solubility compared to purely aromatic analogs (e.g., BD-1), enhancing bioavailability.

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone, and what reaction conditions are critical for optimizing yield?

Answer:
The synthesis typically involves multi-step reactions. A common approach includes:

  • Step 1: Formation of the benzimidazole core via condensation of o-phenylenediamine derivatives with sulfonylating agents under reflux conditions.
  • Step 2: Introducing the piperazine moiety through nucleophilic substitution or coupling reactions. For example, using anhydrous potassium carbonate in dioxane under reflux to facilitate alkylation or acylation .
  • Critical Conditions:
    • Temperature: Reflux (e.g., 100–120°C) ensures reactivity without decomposition.
    • Catalysts: Base catalysts like K₂CO₃ improve nucleophilic substitution efficiency.
    • Solvent Choice: Polar aprotic solvents (e.g., dioxane, DMF) enhance solubility and reaction rates .

Basic: Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

Answer:
Key methods include:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions and functional groups. For example, the methylsulfonyl group’s singlet at ~3.5 ppm in ¹H NMR .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • Chromatography: Reverse-phase HPLC with UV detection (e.g., C18 column, methanol/water mobile phase) assesses purity. Buffer solutions adjusted to pH 4.6 optimize separation .
  • X-ray Crystallography: Resolves absolute configuration and crystallinity .

Advanced: How can researchers design experiments to investigate the structure-activity relationship (SAR) of this compound?

Answer:
SAR studies require systematic modifications:

  • Variable Substituents: Replace the methylsulfonyl group with other electron-withdrawing groups (e.g., nitro) or alter the piperazine’s aryl substituents .
  • Biological Assays: Test modified analogs against target enzymes (e.g., fungal CYP51 for antifungal activity) to correlate substituent effects with potency .
  • Data Analysis: Use multivariate regression to link physicochemical properties (e.g., logP, H-bond donors) to activity .

Advanced: What computational approaches predict this compound’s interactions with biological targets or physicochemical properties?

Answer:

  • Density Functional Theory (DFT): Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability. For example, DFT optimizes the methylsulfonyl group’s charge distribution .
  • Molecular Docking: Simulates binding to targets (e.g., fungal lanosterol demethylase). Docking poses reveal critical interactions, such as hydrogen bonds between the sulfonyl group and active-site residues .
  • Molecular Dynamics (MD): Models compound stability in biological membranes or solvent environments .

Advanced: How should researchers resolve contradictions in stability data under varying pH or temperature conditions?

Answer:

  • Controlled Stability Studies: Conduct accelerated degradation tests (e.g., 40°C/75% RH for 6 months) and monitor via HPLC. For pH stability, use buffer solutions (pH 1–13) and track degradation products .
  • Statistical Analysis: Apply ANOVA to compare degradation rates across conditions. Outliers may indicate specific instability mechanisms (e.g., hydrolysis of the sulfonyl group at high pH) .
  • Validation: Cross-reference with spectroscopic data (e.g., NMR peak shifts indicating structural breakdown) .

Advanced: What protocols assess the environmental persistence and degradation pathways of this compound?

Answer:

  • Abiotic Degradation: Expose the compound to UV light in aqueous solutions (pH 7.4) and analyze photoproducts via LC-MS .
  • Biotic Degradation: Use soil microcosms to study microbial breakdown. Measure half-life (t₁/₂) and identify metabolites .
  • QSAR Modeling: Predict environmental fate (e.g., bioaccumulation potential) using software like EPI Suite .

Advanced: How to reconcile discrepancies between computational predictions and experimental biological activity data?

Answer:

  • Error Source Analysis: Check for inaccuracies in docking force fields or DFT basis sets. Validate computational models with known inhibitors .
  • Experimental Replication: Repeat assays under standardized conditions (e.g., fixed ATP concentration in kinase assays) to minimize variability .
  • Meta-Analysis: Compare results across multiple studies to identify consensus mechanisms (e.g., piperazine’s role in membrane penetration) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.